Cas no 895473-40-2 (ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

Ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a fluorinated sulfonamide derivative with a tetrahydrobenzothiophene core. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting enzyme inhibition or receptor modulation. The 4-fluorobenzenesulfonyl group enhances electrophilic reactivity, while the ester functionality allows further derivatization. Its rigid bicyclic structure contributes to stereochemical stability, making it suitable for structure-activity relationship studies. The compound's synthetic versatility and fluorine-substituted aromatic moiety may improve metabolic stability in drug design applications. It is typically handled under controlled conditions due to its reactive functional groups.
ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate structure
895473-40-2 structure
Product Name:ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No:895473-40-2
MF:C19H20FNO5S2
MW:425.494206428528
CID:6245264
PubChem ID:16799552
Update Time:2025-10-18

ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • F2536-1793
    • ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
    • ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • 895473-40-2
    • AKOS024657853
    • ethyl 2-[2-(4-fluorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • Inchi: 1S/C19H20FNO5S2/c1-2-26-19(23)17-14-5-3-4-6-15(14)27-18(17)21-16(22)11-28(24,25)13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)
    • InChI Key: UIVRRRWSFZKUBQ-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OCC)C2=C1CCCC2)NC(CS(C1C=CC(=CC=1)F)(=O)=O)=O

Computed Properties

  • Exact Mass: 425.07669325g/mol
  • Monoisotopic Mass: 425.07669325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 126Ų

ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pricemore >>

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Additional information on ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Professional Introduction to Ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 895473-40-2)

Ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, identified by its CAS number 895473-40-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development.

The molecular architecture of this compound features a benzothiophene core substituted with an acetamido group at the 3-position and a carboxylate ester at the 3-carboxyl position. The presence of a 4-fluorobenzenesulfonyl moiety further enhances its pharmacological potential by introducing fluorine atoms, which are well-documented for their ability to modulate metabolic stability and binding affinity. This structural feature makes it a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been a surge in research focusing on benzothiophene derivatives due to their demonstrated efficacy in various therapeutic areas, including central nervous system disorders, cancer, and infectious diseases. The specific substitution pattern of ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate positions it as a potential lead compound for further medicinal chemistry optimization.

One of the most compelling aspects of this compound is its potential to interact with biological targets in novel ways. The combination of the benzothiophene scaffold with the 4-fluorobenzenesulfonyl group suggests that it may exhibit unique pharmacokinetic and pharmacodynamic properties. Preliminary computational studies have indicated that this compound may have favorable binding interactions with enzymes and receptors involved in critical disease pathways.

The synthesis of ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the 4-fluorobenzenesulfonyl group is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis.

Recent advancements in drug discovery technologies have enabled researchers to rapidly screen large libraries of compounds for biological activity. Ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been incorporated into several high-throughput screening campaigns aimed at identifying novel therapeutics for neurological disorders. Initial results have been promising, with the compound showing inhibitory activity against certain enzyme targets at low micromolar concentrations.

The potential therapeutic applications of ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are vast. Given its structural similarity to known bioactive molecules, it may serve as a scaffold for developing drugs that target multiple disease pathways simultaneously. Additionally, the presence of the 4-fluorobenzenesulfonyl group suggests that it may be amenable to further derivatization to enhance its pharmacological properties.

In conclusion, ethyl 2-2-(4-fluorobenzenesulfonyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 895473-40-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it an attractive candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in the discovery of new treatments for human diseases.

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